6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol is an organic compound that belongs to the class of tetrahydro-1,2,4,5-tetraazines. This compound is characterized by the presence of a 4-isopropylphenyl group attached to the tetrahydro-1,2,4,5-tetraazine ring, along with a thiol group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol typically involves the following steps:
Formation of the Tetrahydro-1,2,4,5-tetraazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Isopropylphenyl Group: This step involves the use of a suitable arylation reaction, such as Suzuki–Miyaura coupling, to attach the 4-isopropylphenyl group to the tetrahydro-1,2,4,5-tetraazine ring.
Incorporation of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the tetrahydro-1,2,4,5-tetraazine ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Reduced Tetrahydro-1,2,4,5-tetraazine Derivatives: Formed from reduction reactions.
Substituted Aromatic Compounds: Formed from substitution reactions on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The aromatic ring may also interact with cellular receptors or other biomolecules, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-Isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Other Tetrahydro-1,2,4,5-tetraazine Derivatives
Uniqueness
6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol is unique due to the presence of both the 4-isopropylphenyl group and the thiol group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H16N4S |
---|---|
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
6-(4-propan-2-ylphenyl)-1,2,4,5-tetrazinane-3-thione |
InChI |
InChI=1S/C11H16N4S/c1-7(2)8-3-5-9(6-4-8)10-12-14-11(16)15-13-10/h3-7,10,12-13H,1-2H3,(H2,14,15,16) |
InChI-Schlüssel |
GABGYWFQMDODJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2NNC(=S)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.